Predicted LogP and Lipophilicity Comparison: 2-Chlorophenyl vs. 4-Chlorophenyl vs. Unsubstituted Phenyl
The ortho-chloro substitution in 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde results in a predicted LogP value of 2.93, which differs from the predicted LogP of 2.89 for its para-chloro analog (1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, CAS 63874-99-7) and 2.35 for the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 57443-26-2) [1]. This 0.58 LogP unit increase relative to the unsubstituted phenyl derivative corresponds to a approximately 3.8-fold higher partition coefficient, indicating significantly greater lipophilicity [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.93 (predicted) |
| Comparator Or Baseline | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: 2.89 (predicted); 1-phenyl-1H-pyrazole-4-carbaldehyde: 2.35 (predicted) |
| Quantified Difference | +0.04 vs para-chloro; +0.58 vs unsubstituted phenyl |
| Conditions | Predicted LogP values calculated via vendor consensus algorithms |
Why This Matters
Higher lipophilicity may enhance membrane permeability and alter ADME profiles, making this compound a preferred intermediate for CNS-targeted or cell-penetrant derivative libraries.
- [1] PubChem. 1-phenyl-1H-pyrazole-4-carbaldehyde. CID 2735870. Accessed 2024. View Source
